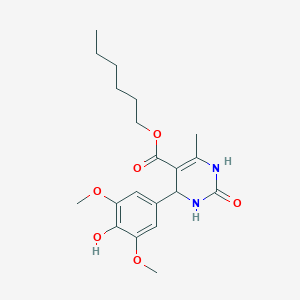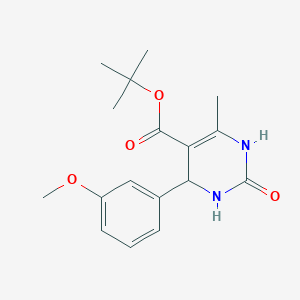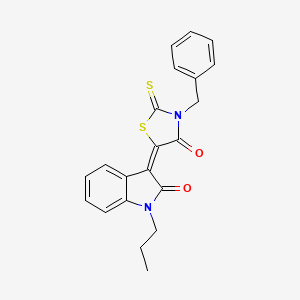![molecular formula C19H15N3O4S2 B11629912 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11629912.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione” is a complex organic molecule that features a combination of heterocyclic structures, including thiophene, thiadiazole, and pyrrolidine rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:
Bildung des Pyrrolidin-2,3-dion-Kerns: Dies kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht werden.
Einführung des Thiadiazolrings: Dieser Schritt kann die Reaktion des Pyrrolidin-2,3-dion-Zwischenprodukts mit einem Thiadiazol-Vorläufer unter bestimmten Bedingungen beinhalten.
Anlagerung der Thiophen- und Methoxyphenylgruppen: Diese Gruppen können durch Substitutionsreaktionen eingeführt werden, oft unter Verwendung von Reagenzien wie Halogeniden oder organometallischen Verbindungen.
Abschließende Modifikation: Die Hydroxygruppe und andere funktionelle Gruppen werden in den letzten Schritten eingeführt, oft durch Oxidations- oder Reduktionsreaktionen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher komplexer Moleküle beinhaltet typischerweise die Optimierung des Synthesewegs, um Ausbeute und Reinheit zu maximieren. Dazu gehören möglicherweise die Verwendung von Katalysatoren, ein Hochdurchsatzscreening von Reaktionsbedingungen und Reinigungsverfahren wie Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxygruppe oder am Thiophenring.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, z. B. die Umwandlung der Hydroxygruppe in ein Wasserstoffatom.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenide, organometallische Reagenzien.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen dienen.
Organische Synthese: Sie kann als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden.
Biologie
Arzneimittelentwicklung:
Biologische Sonden: Verwendet zur Untersuchung biologischer Pfade und Mechanismen.
Medizin
Therapeutische Wirkstoffe: Potenzielles Einsatzgebiet als therapeutisches Mittel bei verschiedenen Krankheiten.
Diagnosewerkzeuge: Kann in diagnostischen Tests verwendet werden.
Industrie
Materialwissenschaften: Anwendungen bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Landwirtschaft: Potenzielles Einsatzgebiet bei der Entwicklung von Agrochemikalien.
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit biologischen Zielstrukturen ab. Typischerweise können solche Verbindungen mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Die beteiligten Pfade könnten Signaltransduktion, Stoffwechselwege oder Genexpressionsregulation umfassen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4E)-4-[Hydroxy(thiophen-2-yl)methylidene]-5-(4-Methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2,3-dion: Ähnliche Verbindungen können andere Pyrrolidin-2,3-dion-Derivate mit verschiedenen Substituenten umfassen.
Thiadiazol-Derivate: Verbindungen mit ähnlichen Thiadiazolringen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination aus funktionellen Gruppen und heterocyclischen Ringen, die einzigartige chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C19H15N3O4S2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H15N3O4S2/c1-10-20-21-19(28-10)22-15(11-5-7-12(26-2)8-6-11)14(17(24)18(22)25)16(23)13-4-3-9-27-13/h3-9,15,24H,1-2H3 |
InChI-Schlüssel |
KNQNBTKCFOKCID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629902.png)
